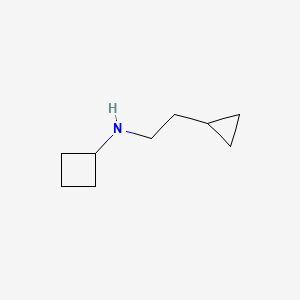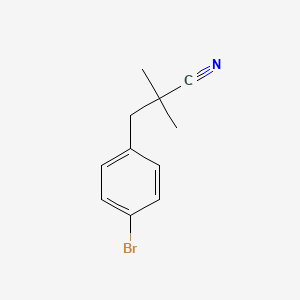
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile
Overview
Description
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile is an organic compound characterized by the presence of a bromophenyl group attached to a dimethylpropanenitrile moiety
Preparation Methods
The synthesis of 3-(4-Bromophenyl)-2,2-dimethylpropanenitrile typically involves the reaction of 4-bromobenzyl chloride with isobutyronitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group. The general reaction scheme is as follows:
4-Bromobenzyl chloride+IsobutyronitrileBasethis compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include substituted derivatives, oxidized products, and reduced amines.
Scientific Research Applications
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving brominated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-2,2-dimethylpropanenitrile involves its interaction with molecular targets through its bromophenyl and nitrile groups. These interactions can lead to the modulation of biological pathways, including enzyme inhibition or activation, receptor binding, and other molecular interactions. The specific pathways involved depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
3-(4-Bromophenyl)-2,2-dimethylpropanenitrile can be compared with similar compounds such as:
3-(4-Bromophenyl)propionic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring and a hydroxyphenyl group, offering different chemical properties and applications.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Features a thiazole ring and chloroacetamide group, used in antimicrobial and anticancer research.
Properties
IUPAC Name |
3-(4-bromophenyl)-2,2-dimethylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-11(2,8-13)7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYETSWBZWBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


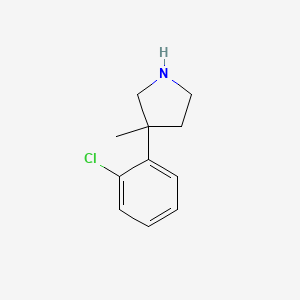
![N-{2-[3-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1466672.png)
amine](/img/structure/B1466674.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466676.png)
![[1-(Pyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1466678.png)
![[1-(3-Chlorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1466679.png)
![2-[(2-Aminophenyl)(methyl)amino]acetic acid](/img/structure/B1466681.png)
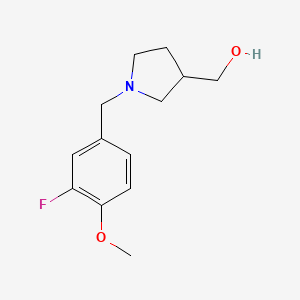
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-phenylacetamide](/img/structure/B1466684.png)
![3-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}propanoic acid](/img/structure/B1466685.png)
![2-(Benzo[d]oxazol-2-yl)pentan-1-amine](/img/structure/B1466686.png)
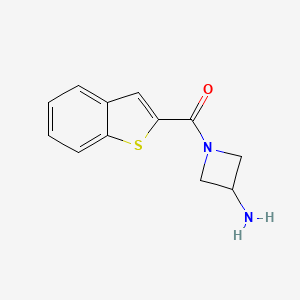
![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)
